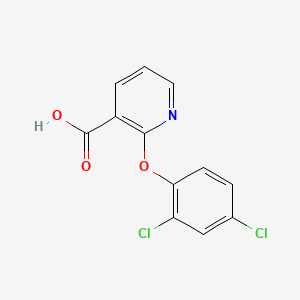

2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid

Description

2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid is a synthetic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and a 2,4-dichlorophenoxy moiety at position 2.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-7-3-4-10(9(14)6-7)18-11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDCZDYPFJEWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190162 | |

| Record name | 3-Pyridinecarboxylic acid, 2-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36701-91-4 | |

| Record name | 3-Pyridinecarboxylic acid, 2-(2,4-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dichlorophenoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid typically involves the reaction of 2,4-dichlorophenol with 3-chloropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical attributes of 2-(2,4-dichlorophenoxy)pyridine-3-carboxylic acid with related compounds:

Key Observations :

- Pyridine vs. This may reduce water solubility but improve membrane permeability .

- Chlorine Substitution: The 2,4-dichlorophenoxy group increases lipophilicity (higher LogP), likely enhancing herbicidal activity by facilitating penetration into plant cuticles. However, this also raises environmental persistence concerns .

- Functional Groups : Carboxylic acid groups in all compounds enable salt formation (e.g., potassium or amine salts) for formulation flexibility. The hydroxyl group in 4-chloro-2-hydroxypyridine-3-carboxylic acid significantly boosts solubility, making it less suited for lipid-rich plant tissues .

Key Findings :

- The carcinogenicity of phenoxy acid derivatives (e.g., 2,4-D and its propionic analog) is linked to prolonged exposure, necessitating strict handling protocols .

- Pyridine-based analogs may offer safer profiles due to reduced bioaccumulation, but further toxicological studies are required.

Environmental Impact

- Persistence: Chlorinated phenoxy compounds like 2,4-D and 2-(2,4-dichlorophenoxy)propionic acid exhibit moderate to high soil persistence (half-life = 10–30 days), risking groundwater contamination . Pyridine derivatives may degrade faster due to microbial susceptibility to heterocyclic rings.

- Ecotoxicity : Fish toxicity (LC₅₀) for 2,4-D is ~10 mg/L, whereas pyridine-carboxylic acids are generally less toxic to aquatic life due to higher biodegradability .

Biological Activity

2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a 2,4-dichlorophenoxy group and a carboxylic acid functional group. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains.

- Plant Growth Regulation : It acts as a plant growth regulator, influencing germination and growth patterns.

- Toxicological Effects : Studies have reported potential toxicity in mammals, particularly concerning organ damage.

The biological activity of this compound is thought to involve interactions with specific cellular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways critical for various physiological processes.

Case Study 1: Toxicological Assessment

A study investigated the effects of this compound on liver function in mice. The results indicated elevated levels of liver enzymes, suggesting potential hepatotoxicity. The study highlighted the need for caution in exposure to this compound due to its possible adverse effects on liver health .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, this compound was tested against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Plant Growth | Enhanced germination in wheat seeds | |

| Hepatotoxicity | Increased liver enzyme levels |

Table 2: Toxicological Effects in Animal Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.